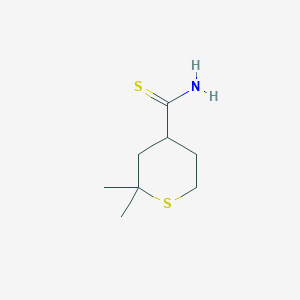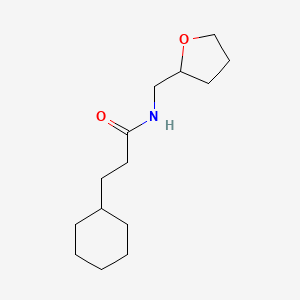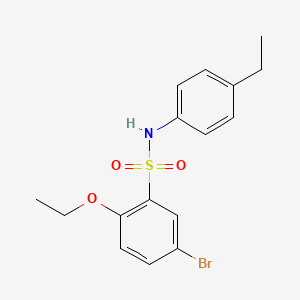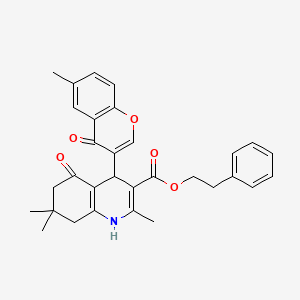
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as APT or amantadine, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique chemical structure that makes it an attractive candidate for research in the areas of drug discovery, neurology, and virology.
科学的研究の応用
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been extensively studied for its potential applications in various scientific fields. In the field of drug discovery, this compound has been investigated as a potential antiviral agent for the treatment of influenza A and B viruses. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders. In addition, this compound has been investigated for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
作用機序
The mechanism of action of N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is not fully understood, but it is believed to involve the inhibition of the M2 protein of the influenza virus. This protein plays a critical role in the replication of the virus, and its inhibition can prevent the spread of the infection. This compound has also been shown to have an effect on the dopamine system in the brain, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the replication of influenza A and B viruses. This compound has also been shown to have an effect on the dopamine system in the brain, which may explain its potential use in the treatment of Parkinson's disease. In addition, this compound has been shown to have an effect on the growth of certain cancer cells.
実験室実験の利点と制限
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has a number of advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. It is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, this compound has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
将来の方向性
There are a number of future directions for research on N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide. One area of interest is the development of new antiviral therapies based on the structure of this compound. Researchers are also interested in exploring the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease. In addition, there is ongoing research into the potential use of this compound as an anticancer agent. Finally, researchers are interested in exploring the mechanism of action of this compound in more detail, in order to better understand its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It has a unique chemical structure that makes it an attractive candidate for research in the areas of drug discovery, neurology, and virology. This compound has been shown to have a number of biochemical and physiological effects, and has potential applications in the treatment of influenza, Parkinson's disease, and cancer. While there are some limitations to the use of this compound in lab experiments, its advantages make it an attractive option for researchers. There are also a number of future directions for research on this compound, which will likely lead to new discoveries and potential applications in the future.
合成法
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be synthesized using a multi-step process that involves the reaction of adamantyl bromide with 2-cyanopyridine, followed by reduction and hydrolysis. The final product is obtained as a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
特性
IUPAC Name |
N-(2-adamantyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-2-1-11(8-17-14)16(20)18-15-12-4-9-3-10(6-12)7-13(15)5-9/h1-2,8-10,12-13,15H,3-7H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCVOTKTWRIDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4953730.png)

![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4953756.png)
![N-[2-(3-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4953760.png)

![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4953769.png)
![4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B4953778.png)



![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4953797.png)
![1-(3-chloro-4-methylphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953801.png)
